2-Methylbutyl chloroformate

Organic Synthesis Process Chemistry Distillation

2-Methylbutyl chloroformate (CAS 20412-39-9) is a branched C6 chloroformate ester with the molecular formula C6H11ClO2 and a molecular weight of 150.60 g/mol. It is a colorless liquid at room temperature with a boiling point of 56 °C at 25 mmHg and a calculated LogP of 2.40790.

Molecular Formula C6H11ClO2
Molecular Weight 150.6 g/mol
CAS No. 20412-39-9
Cat. No. B032058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl chloroformate
CAS20412-39-9
Synonyms2-Methyl-1-butanol Chloroformate;  2-Methylbutyl Ester Carbonochloridic Acid; 
Molecular FormulaC6H11ClO2
Molecular Weight150.6 g/mol
Structural Identifiers
SMILESCCC(C)COC(=O)Cl
InChIInChI=1S/C6H11ClO2/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3
InChIKeyMQNLOOJFAVAAKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyl Chloroformate (CAS 20412-39-9): Technical Specifications and Procurement Baseline


2-Methylbutyl chloroformate (CAS 20412-39-9) is a branched C6 chloroformate ester with the molecular formula C6H11ClO2 and a molecular weight of 150.60 g/mol . It is a colorless liquid at room temperature with a boiling point of 56 °C at 25 mmHg and a calculated LogP of 2.40790 . As a chloroformate, it is moisture-sensitive and degrades in moist air, requiring storage under inert atmosphere [1]. The compound is primarily utilized as an electrophilic reagent in organic synthesis for the formation of carbamates, carbonates, and esters, and it serves as a key intermediate in the preparation of pharmaceutical agents and inhibitors .

Why Generic Substitution of 2-Methylbutyl Chloroformate (CAS 20412-39-9) Introduces Unacceptable Technical Risk


Substituting 2-methylbutyl chloroformate with a generic or in-class chloroformate (e.g., n-butyl, isobutyl, or sec-butyl chloroformate) without rigorous validation introduces significant technical risk. While all chloroformates share the reactive -OC(O)Cl moiety, the steric bulk, branching pattern, and lipophilicity of the alkyl group dictate reaction kinetics, selectivity, product solubility, and analytical behavior [1]. The 2-methylbutyl group is optically active due to the presence of two chiral centers, a feature absent in simple butyl isomers, which directly impacts stereochemical outcomes in asymmetric syntheses and diastereomeric impurity profiles in pharmaceutical applications . The unique thermal degradation pathway—involving a 1,3-hydride shift and protonated cyclopropane intermediate—is not observed with linear or less-branched analogs, leading to different impurity profiles under process-relevant conditions [2]. Consequently, procurement decisions based solely on reactive functional group equivalence are scientifically unsound and may result in failed syntheses, out-of-specification impurities, or regulatory non-compliance.

2-Methylbutyl Chloroformate (CAS 20412-39-9): Quantified Differentiation vs. Butyl Chloroformate Analogs


Volatility and Distillation Behavior: 2-Methylbutyl Chloroformate vs. n-Butyl Chloroformate

2-Methylbutyl chloroformate exhibits significantly lower boiling point at reduced pressure compared to n-butyl chloroformate, enabling gentler purification conditions and reduced thermal degradation. The boiling point of 2-methylbutyl chloroformate is 56 °C at 25 mmHg . In contrast, n-butyl chloroformate has a boiling point of 142 °C at atmospheric pressure [1]. This difference in boiling behavior is critical for processes involving vacuum distillation, where lower temperatures minimize decomposition and side reactions.

Organic Synthesis Process Chemistry Distillation

Lipophilicity and Partitioning: 2-Methylbutyl Chloroformate vs. Isobutyl Chloroformate

2-Methylbutyl chloroformate demonstrates a higher calculated LogP (2.41) compared to the estimated LogP of its simpler branched analog, isobutyl chloroformate (estimated ~1.7–1.9). This indicates a 3- to 5-fold increase in lipophilicity, which directly influences the chromatographic retention and solubility of derived carbamates or carbonates . While experimental LogP data for isobutyl chloroformate are not widely reported, the increased carbon count and branching of the 2-methylbutyl group predictably elevate lipophilicity .

Medicinal Chemistry ADME Chromatography

Thermal Decomposition Pathway and Impurity Profile: A Unique 1,3-Hydride Shift Mechanism

Thermal decomposition of 2-methylbutyl chloroformate in the liquid phase proceeds, in part, via a distinct 1,3-hydride shift mechanism leading to the formation of 2-chloro-3-methylbutane and 3-methylbut-1-ene, with a minimum of 3% of the reaction following this pathway [1]. This rearrangement, which involves a protonated cyclopropane intermediate, is not a documented decomposition route for n-butyl, isobutyl, or sec-butyl chloroformates under analogous conditions. The generation of 2-chloro-3-methylbutane is a compound-specific degradation marker.

Process Safety Impurity Control Reaction Mechanism

Analytical Reference Standard and Pharmacopeial Traceability: Differentiated Regulatory Utility

2-Methylbutyl chloroformate is explicitly supplied and utilized as a fully characterized reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications, including for Abbreviated New Drug Applications (ANDA) [1][2]. It is offered with detailed characterization data compliant with regulatory guidelines and can be traced against pharmacopeial standards (USP or EP) [1]. In contrast, generic n-butyl or isobutyl chloroformates are typically procured as synthetic reagents lacking the rigorous certification, purity assignment, and stability data required for GMP analytical environments.

Analytical Method Validation Regulatory Compliance Quality Control

Chiral Differentiation and Stereochemical Implications: Distinctive Property vs. Achiral Butyl Analogs

The 2-methylbutyl group contains two chiral centers, rendering 2-methylbutyl chloroformate optically active . This is in stark contrast to n-butyl, isobutyl, and sec-butyl chloroformates, which are achiral or possess only one chiral center (sec-butyl). The presence of two chiral centers introduces the potential for diastereomeric differentiation when used to derivatize racemic or enantiomerically enriched amines and alcohols, offering a unique tool for chiral resolution or asymmetric induction that achiral or less-chiral chloroformates cannot provide.

Asymmetric Synthesis Chiral Resolution Peptide Chemistry

Recommended Industrial and Research Applications for 2-Methylbutyl Chloroformate (CAS 20412-39-9)


GMP Analytical Method Validation and Quality Control

Leverage 2-methylbutyl chloroformate as a certified reference standard for the development, validation, and routine quality control of analytical methods (HPLC, GC) for pharmaceutical products, ensuring compliance with ANDA submission requirements. Its traceability to USP/EP standards supports regulatory audits [1][2].

Synthesis of Lipophilic Carbamate Prodrugs and Drug Candidates

Employ 2-methylbutyl chloroformate to introduce a branched, lipophilic carbamate protecting group (LogP = 2.41) onto amine-containing pharmacophores. This modification can enhance membrane permeability, alter metabolic stability, or modulate pharmacokinetic properties compared to less lipophilic n-butyl or isobutyl carbamates .

Chiral Resolution and Asymmetric Derivatization

Utilize the optically active 2-methylbutyl chloroformate (possessing two chiral centers) to derivatize racemic amines or alcohols, creating diastereomeric carbamates or carbonates that are separable by standard chromatographic techniques. This approach offers a straightforward method for chiral analysis or preparative resolution where achiral chloroformates are ineffective .

Process Chemistry Requiring Low-Temperature Distillation

In large-scale syntheses where purification by distillation is required, 2-methylbutyl chloroformate's lower boiling point (56 °C at 25 mmHg) enables gentler thermal conditions compared to n-butyl chloroformate (142 °C at 760 mmHg), reducing the risk of thermal degradation and improving overall process yield and safety [3].

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